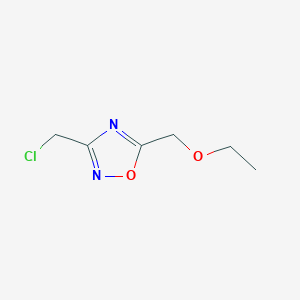![molecular formula C12H19Cl2FN2 B2791369 (R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1349702-27-7](/img/structure/B2791369.png)
(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C5H12N2·2HCl . It is a solid substance at 20 degrees Celsius . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
This compound has a melting point range of 206.0 to 210.0 degrees Celsius . Its specific rotation [a]20/D is -1.0 to -3.0 degrees (C=1, H2O) . It is soluble in water .Mechanism of Action
The exact mechanism of action of FPMD is not fully understood, but it is believed to act primarily as a selective serotonin reuptake inhibitor (SSRI), meaning that it inhibits the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter. This, in turn, is believed to contribute to its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
FPMD has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPMD in lab experiments is its selectivity for the serotonin transporter, which allows for the specific modulation of this neurotransmitter system. However, one of the main limitations of using FPMD is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Future Directions
There are several potential future directions for research on FPMD. One area of interest is the development of new drugs based on the structure of FPMD, which could exhibit improved pharmacological properties and reduced side effects compared to existing drugs. Another area of interest is the study of the long-term effects of FPMD in animal models, which could provide valuable insights into its potential use as a therapeutic agent for various conditions. Additionally, the study of the mechanisms underlying the anti-inflammatory effects of FPMD could lead to the development of new treatments for inflammatory diseases.
Synthesis Methods
FPMD can be synthesized through various methods, including the reductive amination of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent, followed by the isolation and purification of the resulting product. Another method involves the condensation of 4-fluorobenzaldehyde with piperidine in the presence of an acid catalyst, followed by the reduction of the resulting imine to yield FPMD.
Scientific Research Applications
FPMD has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these conditions. FPMD has also been studied for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitter systems in the brain.
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
properties
IUPAC Name |
(3R)-N-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNUFYOEQLCAQ-CURYUGHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791286.png)
![N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2791287.png)





![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)





